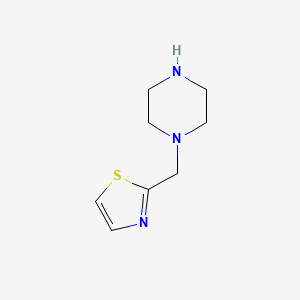

2-(piperazin-1-ylmethyl)thiazole

Übersicht

Beschreibung

2-(piperazin-1-ylmethyl)thiazole is a compound that features a thiazole ring attached to a piperazine moietyThe thiazole ring, known for its aromatic properties, and the piperazine ring, a common scaffold in drug design, together create a versatile molecule with promising biological activities .

Vorbereitungsmethoden

The synthesis of 2-(piperazin-1-ylmethyl)thiazole typically involves the reaction of a thiazole derivative with a piperazine compound. One common method includes the use of 2-chloromethylthiazole and piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

2-(piperazin-1-ylmethyl)thiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of any functional groups present on the thiazole ring.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has shown notable antimicrobial properties. Research indicates that derivatives of thiazole, including 2-(piperazin-1-ylmethyl)thiazole, possess antibacterial and antifungal activities. For instance, studies have synthesized related compounds that exhibit effectiveness against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The unique structural combination of thiazole and piperazine enhances the biological activity, making these compounds promising candidates for developing new antimicrobial agents .

Anticonvulsant Properties

Thiazole derivatives are recognized for their anticonvulsant activities. In specific studies, compounds with similar structures to this compound have been evaluated for their efficacy in preventing seizures. For example, certain thiazole-piperazine hybrids demonstrated significant protection in electroshock seizure tests, indicating their potential as anticonvulsants . The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance anticonvulsant efficacy.

Antinociceptive Effects

Research has also explored the antinociceptive effects of thiazole-piperazine compounds. These compounds have been shown to affect neuronal pathways related to pain perception. In experimental models, specific derivatives significantly increased pain threshold values in mice, suggesting their potential use in pain management therapies . This highlights the versatility of this compound in addressing pain-related conditions.

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented, with this compound being no exception. Various studies have reported the synthesis of thiazole-containing compounds that exhibit cytotoxic effects against different cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). For example, one study revealed that certain thiazole-pyridine hybrids had better anti-breast cancer efficacy than standard treatments like 5-fluorouracil . The ability to inhibit cancer cell proliferation positions this compound as a significant candidate in anticancer drug development.

Antimalarial Activity

Recent investigations into the antimalarial properties of piperazine-tethered thiazoles have yielded promising results. Compounds derived from this compound exhibited notable activity against malaria parasites, showcasing a distinct mechanism of action compared to existing antimalarials . This discovery opens avenues for developing new treatments against malaria, a disease that continues to pose global health challenges.

Synthesis and Structure-Activity Relationships

The synthesis of this compound and its derivatives typically involves multi-step chemical reactions. The incorporation of various functional groups allows for extensive modification and optimization of biological activity. The SAR studies indicate that specific substitutions on the thiazole and piperazine rings can significantly influence the pharmacological properties of these compounds .

Wirkmechanismus

The mechanism of action of 2-(piperazin-1-ylmethyl)thiazole involves its interaction with various molecular targets. The thiazole ring can bind to DNA and proteins, affecting their function. For instance, it may inhibit enzymes or block receptors, leading to therapeutic effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

2-(piperazin-1-ylmethyl)thiazole can be compared with other thiazole and piperazine derivatives:

Thiazole Derivatives: Compounds like sulfathiazole and tiazofurin share the thiazole ring and exhibit antimicrobial and anticancer activities, respectively.

Piperazine Derivatives: Compounds such as pramipexole and nizatidine, which contain the piperazine ring, are used as antidepressants and antiulcer agents.

Biologische Aktivität

2-(Piperazin-1-ylmethyl)thiazole is a heterocyclic compound that integrates a thiazole ring with a piperazine moiety. Its unique structure endows it with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and comparisons with similar compounds.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study synthesized various TZM derivatives and evaluated their cytotoxicity using the MTT assay, revealing some compounds with low IC50 values, indicating potent cytotoxic effects against cancer cell lines.

Table 1: Cytotoxic Activity of TZM Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | <5 | HeLa (Cervical Cancer) |

| Derivative A | 10 | MCF-7 (Breast Cancer) |

| Derivative B | 15 | A549 (Lung Cancer) |

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In particular, derivatives such as 2-(piperazin-1-yl)naphtho[2,3-d]thiazole have shown effectiveness against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The mechanism involves the inhibition of DNA gyrase, leading to cell disruption without damaging the bacterial membrane .

Table 2: Antimicrobial Activity of PNT Derivatives

| Compound Name | MIC (µg/mL) | Target Microorganism |

|---|---|---|

| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole | 5 | S. aureus |

| PNT | 10 | MRSA |

Neuropharmacological Effects

Preclinical studies suggest that this compound may have potential in treating neurodegenerative diseases. Research indicates positive outcomes in managing conditions like muscular dystrophy and atrophy, although specific mechanisms remain to be fully elucidated.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

- Inhibition of DNA Gyrase : As observed in antimicrobial studies, this leads to disruption of bacterial cell function.

- Interaction with Opioid Receptors : Some studies suggest that compounds containing both thiazole and piperazine moieties may activate the opioid system, contributing to their analgesic effects .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Anticancer Studies : A recent study demonstrated that derivatives of thiazole-piperazine exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents.

- Antimicrobial Research : The synthesis and characterization of naphtho[2,3-d]thiazole derivatives revealed promising antimicrobial activity, particularly against resistant strains like MRSA.

- Neuropharmacological Investigations : Clinical trials are ongoing to explore the efficacy of these compounds in managing neurodegenerative diseases.

Eigenschaften

IUPAC Name |

2-(piperazin-1-ylmethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-4-11(5-2-9-1)7-8-10-3-6-12-8/h3,6,9H,1-2,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPNZBBYKHIRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50702582 | |

| Record name | 1-[(1,3-Thiazol-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885699-90-1 | |

| Record name | 1-(2-Thiazolylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885699-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(1,3-Thiazol-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.